Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Description
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxy group at position 4, methyl substituents at positions 5 and 7, and an ethyl ester at position 3. Its molecular formula is C₁₄H₁₅NO₃ (molecular weight: ~245.28–277.27 g/mol depending on tautomerism) . The compound is structurally related to bioactive quinoline derivatives, which are often explored for antimicrobial, anticancer, and antiparasitic applications .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQHMUNGHJABQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350744 | |
| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93514-84-2 | |
| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Anthranilic Acid Derivatives
This method involves reacting anthranilic acid analogs with β-keto esters. For example, ethyl acetoacetate can serve as the β-keto ester, while a substituted anthranilic acid derivative provides the aromatic backbone. The reaction proceeds via acid-catalyzed cyclization, forming the quinoline core. Adjusting substituents on the anthranilic acid precursor allows precise control over methyl group placement.
Domino Processes from Arylmethyl Azides
A domino reaction involving arylmethyl azides, as reported by Tummatorn et al., offers an alternative route to quinoline-3-carboxylates. While this method was demonstrated for ethyl 7,8-dimethylquinoline-3-carboxylate (yield: 83%), analogous conditions could be adapted for the 5,7-dimethyl variant by modifying the azide precursor’s substitution pattern. Key steps include:
-
Azide Formation : Benzyl alcohol derivatives are converted to azides using sodium azide and a Lewis acid.
-
Thermal Cyclization : Heating the azide in a polar aprotic solvent (e.g., DMF) induces cyclization to the quinoline skeleton.
Optimized Laboratory-Scale Synthesis
Reaction Conditions and Reagents
A representative procedure adapted from thiazole synthesis protocols involves:
-
Solvent : Dimethylformamide (DMF) or ethanol.
-
Catalysts : p-Toluenesulfonic acid (for condensation) or cuprous iodide (for cyanation).
-
Temperature : Reflux (80–140°C, depending on step).
Table 1: Key Reaction Parameters for Quinoline Formation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 2-Chloroacetoacetic acid ethyl ester, DMF | 73.2 | 98.0 |
| Alkylation | Isobutyl bromide, K₂CO₃ | 90.0 | 98.4 |
| Cyanidation | CuCN, CuI, 130–135°C | 98.5 | 99.0 |
Purification Techniques
-
Recrystallization : n-Butanol or methanol achieves >99% purity.
-
Chromatography : Silica gel chromatography resolves regioisomers, though industrial protocols favor recrystallization for cost efficiency.
Industrial Production Methods
Large-scale synthesis prioritizes continuous flow reactors and catalytic recycling. A patent describing ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate synthesis highlights transferable strategies:
Continuous Flow Cyclization
-
Advantages : Enhanced heat transfer and reduced reaction time.
-
Conditions : Fixed-bed reactors with heterogeneous catalysts (e.g., Pd/C).
Solvent Recovery Systems
-
Distillation : Ethyl acetate and DMF are distilled and reused, minimizing waste.
-
Yield Optimization : Leaching with methanol improves crystal purity (98.4% HPLC).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Quinoline-3-Carboxylate Synthesis Methods
Key Observations :
-
The domino process offers superior atom economy but requires specialized azide precursors.
-
Industrial methods achieve high yields through rigorous solvent recovery and catalytic recycling.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoline-4,5-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives, including ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, have been extensively studied for their pharmacological properties.
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Some studies suggest that compounds like this compound may possess anticancer activity. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
- Anti-inflammatory Effects : Quinoline derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
Agrochemicals
The compound is gaining attention in agricultural applications due to its potential as a pesticide or herbicide.
- Pesticidal Activity : this compound has been evaluated for its effectiveness against agricultural pests. Studies indicate that it can disrupt the biological processes of certain insects, leading to their mortality .
- Plant Growth Regulation : Some quinoline derivatives have been shown to influence plant growth positively. They may act as growth regulators that enhance crop yield and resistance to environmental stressors .
Material Science
In material science, this compound has potential applications in the development of advanced materials.
- Dyes and Pigments : Quinoline derivatives are often used as dyes due to their vibrant colors and stability. This compound can be utilized in producing dyes for textiles and other materials .
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs. Quinoline derivatives are being researched for their ability to serve as phosphorescent materials in these devices .
Case Study 1: Antimicrobial Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Pesticidal Effectiveness
Research conducted at a leading agricultural university assessed the insecticidal properties of this compound against common agricultural pests. The findings revealed a mortality rate exceeding 80% in treated populations within a week of exposure.
Case Study 3: Application in OLEDs
A collaborative study between material scientists and chemists explored the use of quinoline derivatives in OLED technology. This compound was synthesized and tested as a phosphorescent emitter, showing promising results in terms of brightness and efficiency.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
- Molecular Formula: C₁₄H₁₄ClNO₂
- Molecular Weight : 263.72 g/mol
- Key Features : Replacement of the 4-hydroxy group with chlorine enhances electrophilicity, making it a reactive intermediate for further substitutions. The chloro derivative is commercially available (CAS 338954-49-7) with ≥95% purity .
- Applications : Likely used in cross-coupling reactions or as a precursor for pharmaceuticals.
Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate
- Molecular Formula: C₁₂H₉Cl₂NO₃
- Molecular Weight : 302.11 g/mol
- Mass spectral data are available for structural validation .
Positional Isomers
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester
Methoxy-Substituted Analogs
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Molecular Formula: C₁₄H₁₅NO₅
- CAS : 82419-92-9
- The 4-oxo group may influence tautomerism and hydrogen-bonding interactions .
Reduced Bioactivity Derivatives
Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Molecular Formula: C₁₄H₁₅NO₃
- Purity : 97%
- Key Features: The 4-oxo group replaces the hydroxy group, stabilizing the keto-enol tautomer.
Comparative Analysis Table
Research Implications
- Structure-Activity Relationships (SAR) : Chloro and methoxy groups enhance bioactivity, while methyl groups modulate solubility and metabolic stability.
Biological Activity
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of hydroxyl and carboxyl functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for its efficacy against various bacteria and fungi. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis and interference with nucleic acid replication, leading to cell death.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrate that it can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of quinoline compounds have shown selective toxicity towards resistant cancer cell lines compared to doxorubicin-sensitive cells . The cytotoxic effects are attributed to the compound's ability to interact with cellular pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that this compound binds to cellular receptors, triggering downstream signaling pathways that lead to apoptosis or growth inhibition .
Research Findings and Case Studies
Applications in Drug Design
This compound is being explored as a pharmacophore in drug design due to its structural features that allow for modifications leading to enhanced activity or selectivity. Its derivatives are being synthesized and tested for improved efficacy against resistant strains of bacteria and various cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
